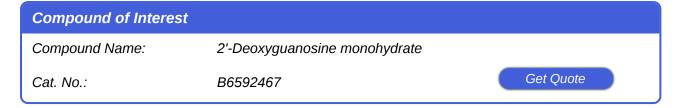


Understanding the physical and chemical properties of 2'-Deoxyguanosine monohydrate.

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An In-depth Technical Guide to the Physical and Chemical Properties of **2'-Deoxyguanosine**Monohydrate

Introduction

2'-Deoxyguanosine is a fundamental purine nucleoside, a critical building block of deoxyribonucleic acid (DNA).[1] It consists of the purine base guanine linked via its N9 nitrogen to the C1 carbon of a deoxyribose sugar.[2][3] In its common commercial and isolated form, it exists as 2'-Deoxyguanosine monohydrate, a white to off-white crystalline solid.[2][4] This molecule plays a central role in cellular replication and repair pathways.[2] Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate (dGTP), a direct precursor utilized by DNA polymerases and reverse transcriptases for DNA synthesis.[3]

Due to its electron-rich nature, 2'-deoxyguanosine is particularly susceptible to oxidative damage, making it and its oxidized derivatives, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), crucial for studying the mechanisms of DNA damage and its links to mutagenesis and cancer.[1][3][5] This guide provides a comprehensive overview of the core physical and chemical properties of **2'-Deoxyguanosine monohydrate**, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Physical and Chemical Properties



The quantitative properties of **2'-Deoxyguanosine monohydrate** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Citations
Appearance	White to off-white crystalline powder/solid	[2][6][7][8]
Molecular Formula	C10H13N5O4 · H2O	[9]
Molecular Weight	285.26 g/mol	[5][9]
CAS Number	312693-72-4	[5][9][10][11]
Melting Point	300 °C	[2][6][7][10][12]
Boiling Point	725.5 °C at 760 mmHg (rough estimate)	[2][6]
Density	1.3382 g/cm³ (rough estimate)	[2][3][7]
Optical Activity	$[\alpha] = -42^{\circ} \text{ (c=0.2, 1 mol/L}]$ NaOH)	[2][6][7]
рКа	~9.20 (Predicted)	[6][7]

Table 2: Solubility Data

Solvent	Solubility	Citations
Water	Slightly soluble	[3][6]
DMSO	25 - 100 mg/mL (Sonication may be required)	[1][5][11]
1 M NH4OH	50 mg/mL	[1][7][8][9]
Methanol, Ethanol	Soluble	[3][7]

Table 3: Spectroscopic Data



Technique	Parameters	Citations
UV Spectroscopy	λmax: 255 nm (at pH 1)	[3][7]
¹ H NMR	Spectra available in DMSO-d₅ and D₂O	[2][12][13]
¹³ C NMR	Spectra available in CD₃SOCD₃ and D₂O	[2][12]
Mass Spectrometry	Electron Ionization spectra available	[2]
Infrared (IR)	Spectra available (KBr disc, nujol mull)	[2]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of nucleosides are standardized. Below are outlines of the methodologies typically employed.

- 1. Determination of Melting Point The melting point is determined using a digital melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded as the melting point. For a pure substance like 2'- Deoxyguanosine monohydrate, a sharp melting point is expected.
- 2. Solubility Assessment To determine solubility, a known mass of **2'-Deoxyguanosine monohydrate** is added incrementally to a fixed volume of the solvent (e.g., DMSO, water) at a specified temperature. The mixture is stirred or sonicated until no more solid dissolves.[1][5] The concentration of the resulting saturated solution is then determined, often by spectrophotometry or by evaporating the solvent and weighing the residue, to quantify the solubility in units like mg/mL or mM.
- 3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis HPLC is a standard technique for assessing the purity of **2'-Deoxyguanosine monohydrate** and for its quantitative analysis.

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- Column: A reverse-phase column, such as a C18 column, is typically used.
- Mobile Phase: An isocratic or gradient mobile phase is employed, commonly consisting of a
 mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile
 or methanol.[14]
- Detection: A UV detector set to the λmax of the compound (around 255-260 nm) is used for detection and quantification.[14]
- Procedure: A standard solution of known concentration is prepared and injected to obtain a
 reference peak. The sample is then dissolved in a suitable solvent and injected. The purity is
 calculated by comparing the area of the main peak to the total area of all peaks in the
 chromatogram.
- 4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation NMR spectroscopy is essential for confirming the chemical structure of **2'-Deoxyguanosine monohydrate**.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.[2]
- Analysis: ¹H NMR provides information about the protons in the molecule, including their chemical environment and coupling, confirming the structure of the deoxyribose sugar and guanine base. ¹³C NMR provides information on the carbon skeleton.[2][12] Two-dimensional NMR techniques can be used for more detailed structural assignment.[15]
- 5. X-ray Crystallography for Crystal Structure Determination Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
- Crystal Growth: Single crystals are grown by methods such as slow evaporation of a solution (e.g., from DMSO).[16]
- Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed.



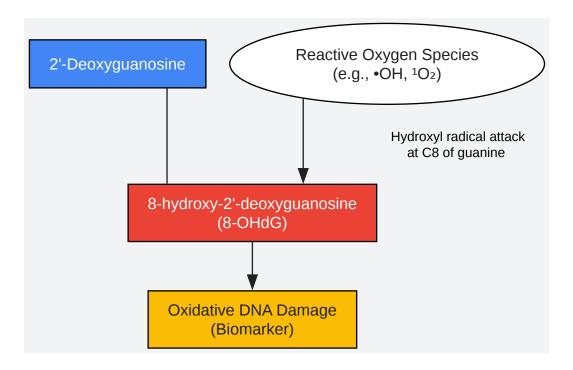
• Structure Solution: The data is used to solve the crystal structure, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The crystal structure of 2'-deoxyguanosine as a disolvate with DMSO has been characterized as having an orthorhombic (P2₁2₁2₁) symmetry.[16]

Signaling Pathways and Experimental Workflows



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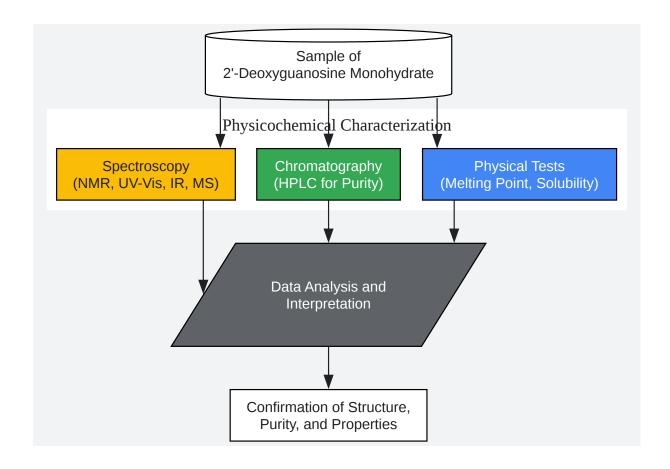
Figure 1: Biochemical phosphorylation pathway of 2'-Deoxyguanosine to dGTP for DNA synthesis.



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Figure 2: Pathway of oxidative damage converting 2'-Deoxyguanosine to 8-OHdG.





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Figure 3: A typical analytical workflow for the characterization of **2'-Deoxyguanosine**Monohydrate.

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